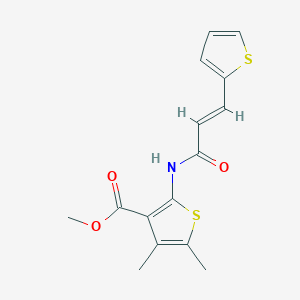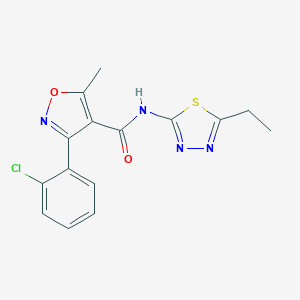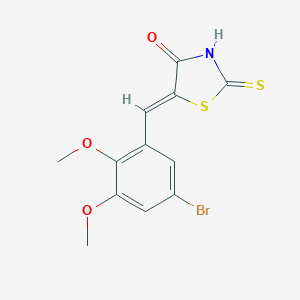![molecular formula C15H25NO B440894 N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide CAS No. 438616-17-2](/img/structure/B440894.png)
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C15H25NO It is characterized by the presence of a cyclohexenyl group and a cyclohexanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexenyl ethylamine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be implemented to meet industrial standards. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h7,14H,1-6,8-12H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVUIMVGIRQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B440816.png)
![(4E)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440821.png)
![2-[(4-Bromophenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B440827.png)
![7-bromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B440838.png)
![11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440840.png)
![11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440856.png)

![2-(4-fluorophenyl)-4-{[5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-hydroxyanilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440874.png)
![6-(2-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440880.png)
![N-[N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B440881.png)
![2-(4-fluorophenyl)-4-[(3-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440886.png)
![Ethyl 4-ethyl-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B440892.png)
